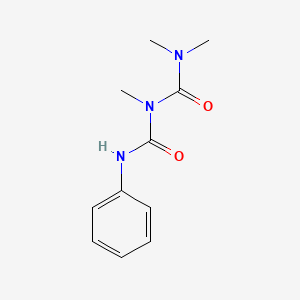

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea

Vue d'ensemble

Description

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is an organic compound characterized by its unique structure, which includes a urea moiety substituted with phenyl and trimethyl groups

Méthodes De Préparation

The synthesis of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea typically involves the reaction of phenyl isocyanate with 1,1,3-trimethylurea. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Des Réactions Chimiques

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Applications De Recherche Scientifique

Medicinal Chemistry

Urease Inhibition

One of the prominent applications of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibiting urease can be beneficial in treating conditions like kidney stones and certain types of infections. Research has shown that derivatives of urea compounds exhibit significant urease inhibitory activity, making this compound a candidate for further study in this area .

Anticancer Properties

Another area of interest is the exploration of this compound's anticancer properties. Studies have indicated that certain urea derivatives can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the urea group can enhance its efficacy against specific cancer types .

Agriculture

Herbicide Development

In agricultural applications, this compound has been investigated for its potential as a herbicide. The compound's ability to inhibit specific metabolic pathways in plants can lead to effective weed control strategies. Research indicates that certain urea derivatives can selectively target weed species while minimizing harm to crops .

Materials Science

Polymer Synthesis

The compound is also being studied for its role in synthesizing polymers with desirable mechanical properties. Urea-based compounds are known to participate in polymerization reactions that yield materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and adhesives used in various industrial applications .

Case Study 1: Urease Inhibition

A study conducted on a series of urea derivatives revealed that this compound exhibited promising urease inhibition with an IC50 value comparable to established inhibitors like thiourea. This study emphasizes the potential therapeutic use of this compound in treating urease-related disorders .

Case Study 2: Agricultural Applications

Field trials using formulations containing this compound demonstrated effective weed suppression without adversely affecting crop yields. The selectivity of this compound suggests it could be developed into a commercial herbicide .

Mécanisme D'action

The mechanism of action of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea can be compared with other similar compounds, such as:

1,1,3-Trimethyl-3-phenylindane: This compound shares structural similarities but differs in its chemical properties and applications.

1,1,3-Trimethyl-3-(phenylcarbamoyl)thiourea: Another related compound with distinct reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.

Propriétés

Formule moléculaire |

C11H15N3O2 |

|---|---|

Poids moléculaire |

221.26 g/mol |

Nom IUPAC |

1,1,3-trimethyl-3-(phenylcarbamoyl)urea |

InChI |

InChI=1S/C11H15N3O2/c1-13(2)11(16)14(3)10(15)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,15) |

Clé InChI |

LYBOTDLAVWZNRI-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)N(C)C(=O)NC1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.